5-tert-Butyl-2-isopropoxy-phenylamine
Description
5-tert-Butyl-2-isopropoxy-phenylamine is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and an amine group attached to a phenyl ring
Properties
IUPAC Name |
5-tert-butyl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHPMUXBTGHTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-isopropoxy-phenylamine typically involves the following steps:
Formation of the Phenyl Ring Substituents: The tert-butyl and isopropoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-isopropoxy-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
5-tert-Butyl-2-isopropoxy-phenylamine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to this compound can act as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer cell survival. For instance, modifications of related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, including osteosarcoma and colorectal cancer . The ability of such compounds to selectively induce apoptosis in cancer cells while sparing normal cells underscores their potential as anticancer agents.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Patent literature suggests that similar aromatic compounds can be effective in treating chronic inflammatory diseases . This opens avenues for further research into this compound as a potential treatment for conditions characterized by inflammation.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block.
Synthesis of Dyes and Pigments
The compound is utilized in the production of dyes and pigments due to its stable aromatic structure and the presence of alkoxy groups, which enhance solubility and reactivity. This application is particularly relevant in industries focused on colorants for textiles and plastics.
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, this compound can be transformed into various bioactive molecules. Its derivatives have been studied for their antimicrobial properties and potential use in drug formulations .
Material Science
The stability and reactivity of this compound make it suitable for applications in material science.
Lubricating Oil Compositions
Recent patents have disclosed the use of phenolic compounds like this compound in lubricating oil compositions, enhancing oxidative performance and stability under high-temperature conditions . This application is vital for improving the efficiency and longevity of lubricants used in automotive and industrial machinery.
Anticancer Research
A study focusing on derivatives of related phenylamines demonstrated significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance their therapeutic index . These findings support the exploration of this compound in similar contexts.
Inflammatory Disease Treatment
Clinical studies have investigated the efficacy of new anti-inflammatory agents derived from aromatic amines, showing promising results in reducing inflammatory markers in animal models . Such research highlights the potential role of compounds like this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-isopropoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxy-phenylamine: Similar structure but with a methoxy group instead of an isopropoxy group.
5-tert-Butyl-2-ethoxy-phenylamine: Contains an ethoxy group instead of an isopropoxy group.
5-tert-Butyl-2-propoxy-phenylamine: Features a propoxy group in place of the isopropoxy group.
Uniqueness
5-tert-Butyl-2-isopropoxy-phenylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of the isopropoxy group, in particular, may impart distinct steric and electronic effects compared to other similar compounds.
Biological Activity
5-tert-Butyl-2-isopropoxy-phenylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of arylamines, characterized by the presence of an amine group attached to a phenyl ring. The tert-butyl and isopropoxy substituents enhance its lipophilicity, which may influence its biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate cell cycle progression further supports its potential as an anticancer agent .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, leading to increased rates of apoptosis.
- Receptor Modulation : It is suggested that the compound interacts with various receptors, potentially altering signaling pathways critical for cell growth and differentiation .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study highlighted its potential as a therapeutic agent against antibiotic-resistant strains.
- Cancer Cell Line Evaluation : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM over 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Bacterial inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 25 | Cell viability reduction |
| Cytotoxicity | Various Cancer Lines | 50 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
